Vecuronium Vecuronium Vecuronium is a 5alpha-androstane compound having 3alpha-acetoxy-, 17beta-acetoxy-, 2beta-piperidino- and 16beta-N-methylpiperidinium substituents. It has a role as a nicotinic antagonist, a neuromuscular agent, a muscle relaxant and a drug allergen. It is an androstane, a quaternary ammonium ion and an acetate ester. It derives from a hydride of a 5alpha-androstane.
Monoquaternary homolog of pancuronium. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents.
Vecuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of vecuronium is by means of Neuromuscular Nondepolarizing Blockade.
Vecuronium is a natural product found in Bos taurus with data available.
Vecuronium is a synthetic, intermediate-acting mono-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Vecuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis. Vecuronium has a shorter duration of action than pancuronium.
Monoquaternary homolog of PANCURONIUM. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents.
See also: Vecuronium Bromide (active moiety of).
Brand Name: Vulcanchem
CAS No.: 86029-43-8
VCID: VC0546651
InChI: InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
SMILES: CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C
Molecular Formula: C34H57N2O4+
Molecular Weight: 557.8 g/mol

Vecuronium

CAS No.: 86029-43-8

Cat. No.: VC0546651

Molecular Formula: C34H57N2O4+

Molecular Weight: 557.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Vecuronium - 86029-43-8

Specification

CAS No. 86029-43-8
Molecular Formula C34H57N2O4+
Molecular Weight 557.8 g/mol
IUPAC Name [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
Standard InChI Key BGSZAXLLHYERSY-XQIGCQGXSA-N
Isomeric SMILES CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C
SMILES CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C
Canonical SMILES CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C
Appearance Solid powder
Melting Point 228 °C

Introduction

Chemical and Pharmacological Profile

Structural and Molecular Characteristics

Vecuronium bromide, chemically designated as 1-(3α,17β-Dihydroxy-2β-piperidino-5α-androstan-16β,5α-yl)-1-methylpiperidinium bromide diacetate, has a molecular formula of C34H57BrN2O4\text{C}_{34}\text{H}_{57}\text{BrN}_2\text{O}_4 and a molecular weight of 637.73 g/mol . It is synthesized as a monoquaternary ammonium compound, differing from pancuronium by the absence of a methyl group at the 2-position . The compound is supplied as a freeze-dried powder reconstituted with sterile water for intravenous administration, with a pH range of 3.5–4.5 .

Table 1: Key Pharmacokinetic Parameters

ParameterValueSource
Onset of Action2–5 minutes
Duration (ED₉₀)25–40 minutes
Protein Binding60–80%
MetabolismHepatic (30–40%), Biliary (40%)
Elimination Half-Life51–80 minutes
ExcretionRenal (20–30%), Fecal (40–75%)

Clinical Applications

Surgical Anesthesia

Vecuronium is FDA-approved for tracheal intubation and surgical relaxation. An initial bolus of 0.08–0.1 mg/kg achieves optimal intubation conditions within 2.5–3 minutes . Under balanced anesthesia, clinical duration (25% twitch recovery) spans 25–40 minutes, with full recovery (95%) at 45–65 minutes . Inhalational anesthetics (e.g., isoflurane) enhance blockade potency, permitting dose reductions by 15% .

Critical Care Use

Adverse Effects and Contraindications

Adverse Reactions

  • Anaphylaxis: Rare hypersensitivity reactions, often cross-reactive with other NMBAs .

  • Prolonged Weakness: Linked to metabolites accumulating in hepatic dysfunction .

  • Awareness Under Paralysis: Inadequate sedation risks post-traumatic stress .

Contraindications

  • Hypersensitivity to vecuronium or steroidal NMBAs .

  • Severe hepatic cirrhosis (prolongs duration up to 2×) .

Dose Optimization and Special Populations

Table 2: Recommended Dosage Adjustments

PopulationInitial DoseMaintenance DoseSource
Healthy Adults0.08–0.1 mg/kg0.01–0.015 mg/kg
Renal ImpairmentNo adjustmentMonitor recovery
Hepatic DysfunctionReduce by 50%Avoid infusion
Elderly0.05–0.07 mg/kgTitrate to effect

Research Advances and Comparative Studies

Dose-Response Dynamics

A dose-ranging study demonstrated 0.3 mg/kg as the optimal intubating dose, yielding onset in 106 seconds and duration of 111 minutes. Higher doses (0.4 mg/kg) prolonged recovery unpredictably .

ARDS Management

A multicenter cohort study compared vecuronium and cisatracurium in ARDS. While mortality was similar, cisatracurium associated with fewer ventilator days (mean difference: 1.2 days) .

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